
Methyl 2,2-dimethyl-3-(O-tolyl)propanoate
Vue d'ensemble
Description
Methyl 2,2-dimethyl-3-(O-tolyl)propanoate is an organic chemical compound primarily used in organic synthesis. It is also known as 2,2-Dimethyl-3-(p-tolyl)propanoic acid methyl ester or MDP. The compound contains a total of 33 atoms; 18 Hydrogen atoms, 13 Carbon atoms, and 2 Oxygen atoms .
Molecular Structure Analysis
The molecular structure of Methyl 2,2-dimethyl-3-(O-tolyl)propanoate contains a total of 33 bonds; 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester (aliphatic) .Applications De Recherche Scientifique
Enantiomeric Purity Analysis
A method for determining the enantiomeric purity of glycidyl esters and other related compounds involves derivatization followed by HPLC or GC analysis. This technique is crucial for assessing the quality and purity of substances in pharmaceutical and biological research, where enantiomeric excess values are critical for efficacy and safety (Geerlof et al., 1993).
Safety Assessment of Fragrance Ingredients
2,2-Dimethyl-3-methyl-3-butenyl propanoate has been evaluated for various toxicological endpoints including genotoxicity and reproductive toxicity. Such assessments are vital for determining the safe use of chemicals in consumer products (Api et al., 2020).
Ortho Functionalization in Organic Synthesis
Research on the ortho-functionalization of substituted toluenes has led to the development of methods for producing 3-(2'-tolyl)propanoic acid and its derivatives. These methods play a significant role in synthetic organic chemistry, enabling the creation of complex molecules for various applications (Cai et al., 2007).
Photolysis in Chemical Reactions
Studies on the photolysis of mercury dimethyl in the presence of hydrocarbons, including toluene, have provided insights into reaction mechanisms and kinetics. Such research aids in understanding fundamental chemical processes and the development of new reactions (Rebbert & Steacie, 1953).
Anticonvulsant and Antinociceptive Activity
Research into new hybrid molecules derived from 3-methyl- or 3,3-dimethyl-propanoic or butanoic acids aims to discover potential anticonvulsant drugs. This research intersects pharmaceutical science and medicinal chemistry, highlighting the role of structural modification in drug discovery (Kamiński et al., 2016).
Novel Synthesis of β-Amino Acids
Stereocontrolled transformations of d- and l-glyceraldehyde into β-amino acids demonstrate advanced synthetic techniques in organic chemistry, contributing to the development of new pharmaceuticals and materials (Fernandez et al., 2006).
Corrosion Inhibition
The synthesis and evaluation of compounds for corrosion inhibition of steel in acidic environments represent an intersection of chemistry and materials science. Such studies are essential for developing safer and more effective corrosion inhibitors for industrial applications (Missoum et al., 2013).
Propriétés
IUPAC Name |
methyl 2,2-dimethyl-3-(2-methylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-10-7-5-6-8-11(10)9-13(2,3)12(14)15-4/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKRNIPBQGSRSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C)(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101213041 | |
| Record name | Benzenepropanoic acid, α,α,2-trimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101213041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,2-dimethyl-3-(O-tolyl)propanoate | |
CAS RN |
1363210-14-3 | |
| Record name | Benzenepropanoic acid, α,α,2-trimethyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363210-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanoic acid, α,α,2-trimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101213041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



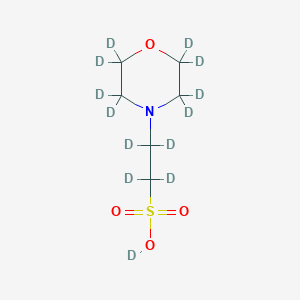
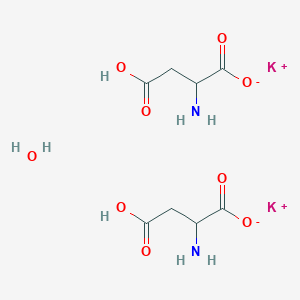
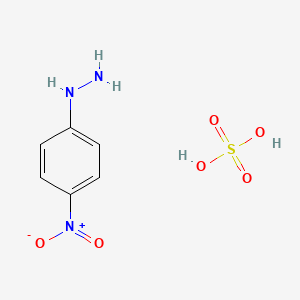

![4',6-Difluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1455129.png)
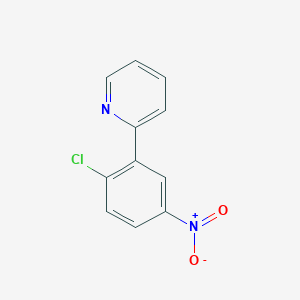
![5-Methoxy-2-[(4-methylpiperazin-1-yl)methyl]pyridin-4-ol](/img/structure/B1455135.png)
![5-[(4-fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid](/img/structure/B1455136.png)
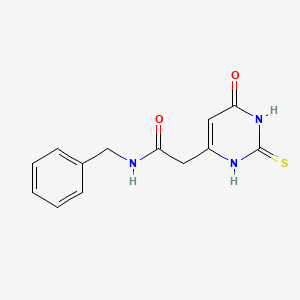
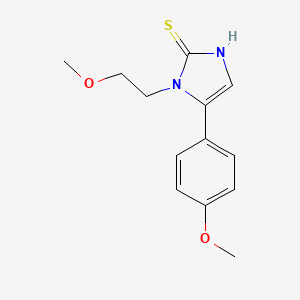
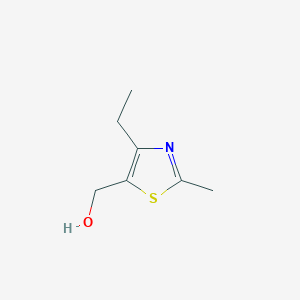

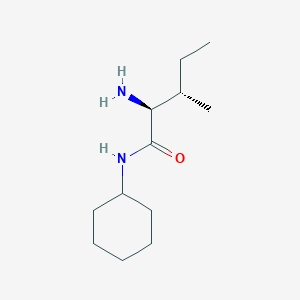
![{2-[(Pyridin-3-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1455144.png)